REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]#[C:21][Si](C)(C)C)=[CH:16][CH:15]=2)=[CH:9][CH:8]=1)(C)C.C(OCC)C.C(=O)([O-])[O-].[K+].[K+]>CO>[CH:21]#[C:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][C:10]2[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:12][CH:11]=2)=[CH:15][CH:16]=1 |f:2.3.4|
|
Name
|
bis(4-trimethylsilylethynylphenyl)methane
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=C1)CC1=CC=C(C=C1)C#C[Si](C)(C)C
|
Name
|
Compound ( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=C1)CC1=CC=C(C=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25° C. under argon for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solid particles at 25° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in 50 ml dichloromethane
|
Type
|
ADDITION
|
Details
|
treated with 5 g of silica gel
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
A crystalline white solid [Compound (6)] was recovered from the eluate: 0.60 gm (2.78 mmoles, 100%)
|
Type
|
CUSTOM
|
Details
|
After drying at 56° C./0.01 mm Hg inside an Abderhalden apparatus for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mp increased to 65.5°-66.5° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C#CC1=CC=C(C=C1)CC2=CC=C(C=C2)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |